1,3-Diphenylpropan-2-one tosylhydrazone

Description

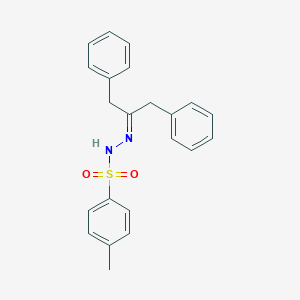

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-diphenylpropan-2-ylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c1-18-12-14-22(15-13-18)27(25,26)24-23-21(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,24H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXUEUWCUUAZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941648 | |

| Record name | N'-(1,3-Diphenylpropan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1,3-Diphenylacetone p-tosylhydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19816-88-7 | |

| Record name | 4-Methylbenzenesulfonic acid 2-[2-phenyl-1-(phenylmethyl)ethylidene]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19816-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylpropan-2-one tosylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019816887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19816-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(1,3-Diphenylpropan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylpropan-2-one tosylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylpropan-2-one Tosylhydrazone

Introduction

1,3-Diphenylpropan-2-one tosylhydrazone is a crucial intermediate in organic synthesis, primarily utilized as a precursor for the in-situ generation of diazo compounds. These tosylhydrazones are key substrates in a variety of important chemical transformations, including the Shapiro reaction, which converts ketones into alkenes via a vinyllithium intermediate, and various metal-catalyzed cross-coupling reactions.[1][2][3] The synthesis of this compound is achieved through the condensation reaction between 1,3-diphenylpropan-2-one (also known as dibenzyl ketone) and p-toluenesulfonyl hydrazide (tosylhydrazine).[1]

This guide provides detailed experimental protocols for the synthesis of this compound, presents quantitative data in a structured format, and includes a workflow diagram for clarity. The methodologies are designed for researchers, scientists, and professionals in drug development and organic chemistry.

General Reaction Scheme

The formation of this compound proceeds via the following condensation reaction:

Data Presentation

The following table summarizes the typical quantitative data and conditions for the synthesis of this compound using two common methods.

| Parameter | Method A: Classical Synthesis | Method B: Solvent-Free Grinding |

| Reactants | 1,3-Diphenylpropan-2-one | 1,3-Diphenylpropan-2-one |

| p-Toluenesulfonyl hydrazide | p-Toluenesulfonyl hydrazide | |

| Molar Ratio (Ketone:Hydrazide) | 1 : 1.05 | 1 : 1 |

| Solvent | Ethanol (Absolute) | None |

| Catalyst | None (or catalytic HCl) | None |

| Temperature | Reflux (~78 °C) | Room Temperature |

| Reaction Time | 1-4 hours | 1-5 minutes |

| Work-up/Purification | Cooling, filtration, recrystallization | Washing with non-polar solvent, filtration |

| Typical Yield | >85% | >90% |

Experimental Protocols

Two primary methods for the synthesis are detailed below. Method A represents a classical, solvent-based approach, while Method B offers a rapid and environmentally friendly solvent-free alternative.[4]

Method A: Classical Synthesis in Ethanol

This protocol is based on the traditional method for forming tosylhydrazones from ketones using a solvent.[5]

Materials and Equipment:

-

1,3-Diphenylpropan-2-one (dibenzyl ketone)

-

p-Toluenesulfonyl hydrazide

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1,3-diphenylpropan-2-one in a minimal amount of hot absolute ethanol.

-

Addition of Reagent: In a separate flask, dissolve 1.05 equivalents of p-toluenesulfonyl hydrazide in hot absolute ethanol.[5] Add this solution to the ketone solution. A catalytic amount of hydrochloric acid can be added to accelerate the reaction, although it often proceeds without it.[1]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. The product, this compound, will begin to crystallize.[6]

-

Isolation: Cool the mixture further in an ice bath for approximately 30 minutes to maximize crystal formation.[6] Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.[6] The product can be further purified by recrystallization from ethanol to yield the final, high-purity tosylhydrazone.

Method B: Solvent-Free Grinding Synthesis

This modern, "green" protocol provides a rapid and efficient synthesis at room temperature without the need for a solvent.[4]

Materials and Equipment:

-

1,3-Diphenylpropan-2-one (dibenzyl ketone)

-

p-Toluenesulfonyl hydrazide (4-methylbenzenesulfonohydrazide)

-

Mortar and pestle

-

Spatula

-

Büchner funnel and filter paper

-

Petroleum ether or hexane for washing

Procedure:

-

Mixing Reactants: Place 1.0 mmol of 1,3-diphenylpropan-2-one and 1.0 mmol of p-toluenesulfonyl hydrazide into a mortar.[4]

-

Grinding: Thoroughly mix and grind the two solids together using the pestle. The reaction is often complete within 1-5 minutes, which can be confirmed by TLC.[4]

-

Isolation: Once the reaction is complete, the resulting solid material is the crude product.

-

Purification: Wash the solid product with a non-polar solvent such as petroleum ether or hexane to remove any unreacted ketone.[4] Collect the purified this compound by vacuum filtration. The product is typically of high purity without the need for further recrystallization.[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for tosylhydrazone synthesis.

References

- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 4. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,3-Diphenylpropan-2-one Tosylhydrazone

CAS Number: 19816-88-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,3-Diphenylpropan-2-one tosylhydrazone (CAS 19816-88-7). It details the compound's physicochemical properties, synthesis protocols, and significant applications in organic synthesis, particularly as a precursor in the Shapiro and Bamford-Stevens reactions. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Compound Identification and Properties

This compound is a tosylhydrazone derivative of 1,3-diphenylacetone.[1] It serves as a crucial intermediate in organic synthesis, primarily for the generation of vinyl carbanions and subsequent formation of alkenes.[2]

Synonyms:

-

1,3-Diphenyl-2-propanone p-tosylhydrazone

-

1,3-Diphenylacetone p-tosylhydrazone[3]

-

Dibenzylketonetosylhydrazone[4]

-

N-[1,3-di(phenyl)propan-2-ylideneamino]-4-methylbenzenesulfonamide[5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₂N₂O₂S | [3][4][5][6] |

| Molecular Weight | 378.49 g/mol | [3][4][6] |

| Physical Form | Powder or crystals | [4] |

| Color | White to light yellow / Almost white | [4][6] |

| Melting Point | 187-188 °C (lit.) | |

| 175-177 °C | [6] | |

| 186-187 °C | [4] | |

| Boiling Point (Predicted) | 555.2 ± 60.0 °C | [4][6] |

| Density (Estimate) | 1.1430 g/cm³ | [4][6] |

| Solubility | Chloroform: 25 mg/mL, clear, orange | [4] |

| pKa (Predicted) | 10.29 ± 0.40 | [4] |

| XLogP3 | 5.58640 | [6] |

Spectroscopic Data

While a full analysis is beyond the scope of this guide, the precursor, 1,3-Diphenyl-2-propanone, has been characterized by mass spectrometry, with a notable base peak at m/z 91.0, corresponding to the tropylium ion (C₇H₇⁺).[7]

Synthesis and Experimental Protocols

Tosylhydrazones are typically synthesized through the condensation reaction of an aldehyde or ketone with tosylhydrazine (p-toluenesulfonylhydrazide), often with acid catalysis.[8]

General Synthesis Workflow

The synthesis of this compound follows a straightforward condensation pathway.

Caption: Synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established methods for tosylhydrazone formation.[9][10]

-

Preparation: In a suitable flask, dissolve 1,3-diphenylacetone (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or methanol.

-

Reaction: Add p-toluenesulfonylhydrazide (1 equivalent) to the solution. If the reaction does not commence, add a catalytic amount of hydrochloric acid.[8]

-

Crystallization: An exothermic reaction may occur, and the product, this compound, will begin to crystallize, often within minutes.[9]

-

Isolation: After allowing the mixture to stir for a designated period (e.g., 15-30 minutes), cool the flask in an ice bath to maximize precipitation.[9]

-

Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., methanol) to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the final compound.

Applications in Organic Synthesis

Tosylhydrazones are valuable precursors in organic chemistry, most notably in the Shapiro and Bamford-Stevens reactions, which convert ketones and aldehydes into alkenes.[2][8] These reactions proceed through the decomposition of the tosylhydrazone under basic conditions.

The Shapiro Reaction

The Shapiro reaction utilizes two equivalents of a strong organolithium base (e.g., n-butyllithium) to generate a vinyllithium species from a tosylhydrazone.[2] This intermediate can then be quenched with an electrophile, such as water, to yield an alkene. The reaction is a powerful tool for installing a double bond in a specific, controlled location.[2]

Shapiro Reaction: General Mechanism

The mechanism involves a sequence of deprotonation and elimination steps to generate the final vinyllithium intermediate.

Caption: Generalized mechanism of the Shapiro reaction.

Detailed Experimental Protocol: Shapiro Reaction

The following is a representative protocol for the decomposition of a tosylhydrazone to an alkene.

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1 equivalent) in a dry, aprotic solvent like hexanes or THF.

-

Deprotonation: Cool the suspension to a low temperature (e.g., -78 °C). Add n-butyllithium (2.2 equivalents) dropwise via syringe. The solution may change color and evolve gas (butane).

-

Reaction: Allow the mixture to warm slowly to room temperature and stir for several hours. The decomposition is often signaled by the evolution of nitrogen gas.

-

Quench: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude alkene can be purified by column chromatography.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Storage: Store in a dry, well-ventilated place at room temperature.[4] The compound is classified as a combustible solid.

Conclusion

This compound is a stable, crystalline solid that serves as a key synthetic intermediate. Its primary utility lies in its role as a precursor in the Shapiro and Bamford-Stevens reactions, providing a reliable method for the synthesis of alkenes from ketones. The protocols for its synthesis and subsequent reactions are well-established, making it a valuable compound for researchers and scientists in the field of organic chemistry and drug development. Proper safety precautions should be observed during its handling and use.

References

- 1. 1,3-Diphenylacetone p-tosylhydrazone - 1,3-Diphenyl-2-propanone p-tosylhydrazone [sigmaaldrich.com]

- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 1,3-DIPHENYLACETONE P-TOLUENESULFONYLHYDRAZONE | 19816-88-7 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. echemi.com [echemi.com]

- 7. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,3-Diphenylpropan-2-one Tosylhydrazone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and molecular structure of 1,3-Diphenylpropan-2-one tosylhydrazone. The information is curated for professionals engaged in chemical research and development.

Physicochemical Data

This compound, also known as Dibenzyl ketone tosylhydrazone, is a chemical compound utilized in organic synthesis.[1][2] Its key quantitative properties are summarized below for clarity and comparative analysis.

| Property | Value |

| Molecular Weight | 378.49 g/mol [1][2][3] |

| Exact Mass | 378.49[1] |

| Molecular Formula | C₂₂H₂₂N₂O₂S[1][2] |

| CAS Number | 19816-88-7[2][3] |

| Melting Point | 175-177 °C[1], 187-188 °C (lit.) |

| Appearance | White to light yellow crystalline powder[1] |

| Solubility | Chloroform: 25 mg/mL, clear, orange[2] |

| Boiling Point | 555.2±60.0 °C (Predicted)[1][2] |

| Density | 1.1430 (rough estimate)[1][2] |

Molecular Weight Determination

The molecular weight is a fundamental property derived from the compound's molecular formula, C₂₂H₂₂N₂O₂S. The calculation is based on the sum of the atomic weights of its constituent atoms.

-

Carbon (C): 22 atoms × 12.011 u = 264.242 u

-

Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

Total Molecular Weight = 264.242 + 22.176 + 28.014 + 31.998 + 32.06 = 378.49 u

The following diagram illustrates the logical flow of this calculation.

Caption: Logical flow for calculating the molecular weight of C₂₂H₂₂N₂O₂S.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the condensation reaction between 1,3-Diphenylpropan-2-one (also known as dibenzyl ketone) and p-toluenesulfonhydrazide. This is a standard method for preparing tosylhydrazones from ketones.

Materials:

-

1,3-Diphenylpropan-2-one (C₁₅H₁₄O, MW: 210.27 g/mol )[4][5][6]

-

p-Toluenesulfonhydrazide

-

Ethanol or Methanol (as solvent)

-

Glacial acetic acid or hydrochloric acid (as catalyst)

General Procedure:

-

Dissolution: Dissolve equimolar amounts of 1,3-Diphenylpropan-2-one and p-toluenesulfonhydrazide in a suitable volume of ethanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to the mixture to facilitate the condensation reaction.

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound product, for example, in a vacuum oven.

The workflow for this synthesis is depicted in the diagram below.

Caption: General experimental workflow for the synthesis of tosylhydrazones.

References

- 1. echemi.com [echemi.com]

- 2. 1,3-DIPHENYLACETONE P-TOLUENESULFONYLHYDRAZONE | 19816-88-7 [chemicalbook.com]

- 3. 1,3-Diphenylacetone p-tosylhydrazone - 1,3-Diphenyl-2-propanone p-tosylhydrazone [sigmaaldrich.com]

- 4. 1,3-Diphenyl-2-propanone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]

- 6. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of 1,3-Diphenylpropan-2-one Tosylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3-Diphenylpropan-2-one tosylhydrazone, a versatile intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analysis.

Synthesis and Spectral Characterization

This compound (CAS No. 19816-88-7) is synthesized from 1,3-diphenylpropan-2-one and p-toluenesulfonylhydrazide. The resulting compound is a stable, crystalline solid.

Experimental Protocols

Synthesis of this compound:

A general and effective method for the synthesis involves the condensation reaction between the ketone and the hydrazide.[1]

-

Materials: 1,3-Diphenylpropan-2-one, p-toluenesulfonylhydrazide, Methanol.

-

Procedure:

-

In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one (1 equivalent) in methanol.

-

Add p-toluenesulfonylhydrazide (1 equivalent) to the solution.

-

The mixture is then heated to reflux for a period of 30 minutes to 3 hours, with the reaction progress monitored by thin-layer chromatography.[1]

-

Upon completion, the reaction mixture is cooled, allowing the product to crystallize.

-

The resulting white precipitate of this compound is collected by filtration.

-

The crystalline product is washed with cold hexane and dried under vacuum to yield the pure compound.[1]

-

An alternative solvent-free approach involves grinding the ketone and tosylhydrazide together in a mortar and pestle until the reaction is complete, offering a more environmentally friendly method.[2]

Spectral Data Acquisition:

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz.

-

The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced directly into the ion source, and the resulting fragmentation pattern is analyzed.

-

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.5 | s | NH |

| 7.737 | d | Ar-H (Tosyl) |

| 7.428 | d | Ar-H (Tosyl) |

| 7.291 | m | Ar-H (Phenyl) |

| 7.241 | m | Ar-H (Phenyl) |

| 7.17 | m | Ar-H (Phenyl) |

| 7.097 | m | Ar-H (Phenyl) |

| Data obtained in DMSO-d₆ at 400 MHz. |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 378 | 1.3 | [M]⁺ (Molecular Ion) |

| 223 | 83.1 | [M - C₇H₇SO₂]⁺ |

| 194 | 100.0 | [C₁₅H₁₄]⁺ |

| 193 | 56.7 | [C₁₅H₁₃]⁺ |

| 179 | 43.4 | [C₁₄H₁₁]⁺ |

| 115 | 43.4 | [C₉H₇]⁺ |

| 91 | 95.5 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 18.4 | [C₅H₅]⁺ |

| Data obtained by Electron Ionization (EI). |

Note: ¹³C NMR and IR spectral data for this compound were not explicitly found in the searched literature. The provided data for these techniques are for the starting material, 1,3-diphenylpropan-2-one, for comparative purposes.

¹³C NMR Spectral Data of 1,3-Diphenylpropan-2-one

| Chemical Shift (δ) ppm | Assignment |

| 206.5 | C=O |

| 134.8 | Ar-C (Quaternary) |

| 129.5 | Ar-CH |

| 128.7 | Ar-CH |

| 126.9 | Ar-CH |

| 51.9 | CH₂ |

| Solvent not specified. |

Infrared (IR) Spectral Data of 1,3-Diphenylpropan-2-one

| Wavenumber (cm⁻¹) | Assignment |

| 3063, 3031 | C-H stretch (aromatic) |

| 2925 | C-H stretch (aliphatic) |

| 1717 | C=O stretch (ketone) |

| 1603, 1496, 1454 | C=C stretch (aromatic) |

| 741, 698 | C-H bend (aromatic) |

| Sample prepared as a melt. |

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its spectral characterization.

Caption: Experimental workflow for the synthesis and spectral analysis of this compound.

References

An In-depth Technical Guide to the Formation of 1,3-Diphenylpropan-2-one Tosylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1,3-diphenylpropan-2-one tosylhydrazone, a key intermediate in various organic syntheses. The document details the underlying reaction mechanism, provides established experimental protocols, and presents relevant quantitative data.

Core Mechanism of Formation

The formation of this compound proceeds through the condensation reaction of 1,3-diphenylpropan-2-one (also known as dibenzyl ketone) with p-toluenesulfonylhydrazide (tosylhydrazine). This reaction is a classic example of the formation of a hydrazone from a ketone and a hydrazine derivative.

The reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon of 1,3-diphenylpropan-2-one. This is followed by a dehydration step, leading to the formation of the stable tosylhydrazone product with the elimination of a water molecule. The tosyl group, being a good leaving group, plays a crucial role in subsequent reactions of the tosylhydrazone, such as the Shapiro and Bamford-Stevens reactions.

Experimental Protocols

Several methods have been established for the synthesis of tosylhydrazones. Below are detailed protocols adaptable for the synthesis of this compound.

Protocol 1: Classical Synthesis in Ethanol

This method is a widely used procedure for the preparation of tosylhydrazone derivatives.[1]

Materials:

-

1,3-diphenylpropan-2-one

-

p-Toluenesulfonyl hydrazide

-

Ethanol

-

Water

Procedure:

-

Dissolve p-toluenesulfonyl hydrazide (1.02 g, 5.48 mmol) in hot ethanol (13 mL).

-

To the hot solution, add 1,3-diphenylpropan-2-one (equivalent to 4.38 mmol).

-

Add water (1 mL) to the reaction mixture.

-

Allow the hot mixture to stand at room temperature for 30 minutes.

-

A white solid of this compound will precipitate.

-

Collect the solid by filtration.

-

Recrystallize the product from ethanol to yield the purified p-tosylhydrazone derivative.

Protocol 2: High-Yield Synthesis in Methanol

This protocol has been shown to produce high yields of tosylhydrazones from aldehydes and can be adapted for ketones.[2]

Materials:

-

1,3-diphenylpropan-2-one

-

p-Toluenesulfonylhydrazide

-

Absolute methanol

Procedure:

-

In a suitable flask, create a slurry of p-toluenesulfonylhydrazide (1.1 equivalents) in absolute methanol.

-

Add 1,3-diphenylpropan-2-one (1 equivalent) to the slurry while swirling. An exothermic reaction may be observed as the solids dissolve.

-

Continue to swirl the mixture. The tosylhydrazone product will begin to crystallize within a few minutes.

-

After 15 minutes, cool the mixture in an ice bath to maximize crystallization.

-

Collect the product by filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold methanol.

-

Dry the product under vacuum.

Protocol 3: Solvent-Free Grinding Method

A modern, environmentally friendly, and rapid method for the synthesis of N-tosylhydrazones involves solvent-free grinding. This method has been shown to be highly efficient for a variety of aldehydes and ketones.

Materials:

-

1,3-diphenylpropan-2-one

-

4-Methylbenzenesulfonohydrazide (tosylhydrazine)

Procedure:

-

In a mortar, combine 1,3-diphenylpropan-2-one (1 mmol) and 4-methylbenzenesulfonohydrazide (1 mmol).

-

Thoroughly mix and grind the solids manually with a pestle.

-

The reaction is typically complete within 1-5 minutes, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product can be purified by recrystallization if necessary.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of tosylhydrazones based on the provided protocols. Note that the yield for this compound is expected to be high based on analogous reactions, though a specific literature value was not found in the search.

| Parameter | Protocol 1 (Ethanol) | Protocol 2 (Methanol) | Protocol 3 (Solvent-Free) |

| Reactants | 1,3-diphenylpropan-2-one, p-toluenesulfonyl hydrazide | 1,3-diphenylpropan-2-one, p-toluenesulfonylhydrazide | 1,3-diphenylpropan-2-one, 4-methylbenzenesulfonohydrazide |

| Solvent | Ethanol, Water | Absolute Methanol | None |

| Reaction Time | 30 minutes (crystallization) | ~15 minutes | 1-5 minutes |

| Typical Yield | Moderate to Good | 87-93% (for benzaldehyde) | ~95% (general) |

| Workup | Filtration and Recrystallization | Filtration, Washing, and Drying | Recrystallization (if needed) |

Visualizing the Reaction Mechanism

The following diagram, generated using Graphviz, illustrates the acid-catalyzed mechanism for the formation of this compound.

References

An In-depth Technical Guide on the Solubility of 1,3-Diphenylpropan-2-one Tosylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 1,3-diphenylpropan-2-one tosylhydrazone (CAS No. 19816-88-7), a versatile compound utilized in organic synthesis.[1] The information compiled herein is intended to support laboratory research, chemical process development, and drug discovery applications by providing essential data on solvent compatibility, alongside relevant experimental protocols and reaction pathways.

Core Properties

-

Chemical Name: 1,3-diphenylpropan-2-one p-toluenesulfonylhydrazone[2]

-

Synonyms: Dibenzylketone tosylhydrazone, 1,3-Diphenyl-2-propanone tosylhydrazone[2][3][4]

-

Molecular Formula: C₂₂H₂₂N₂O₂S[2]

-

Physical Form: White to Almost white powder to crystal[2]

-

Melting Point: 186-187 °C[2]

Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis and analysis. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, a combination of specific data points and qualitative information from related procedures provides a strong practical understanding. The compound is noted for its general solubility in organic solvents.[1]

A specific solubility value has been reported in chloroform, as detailed in the table below.

| Solvent | Concentration | Appearance |

| Chloroform | 25 mg/mL | Clear, Orange |

Table 1: Quantitative solubility of this compound.[2]

The precursor, 1,3-diphenylacetone (dibenzyl ketone), is reported to be soluble in organic solvents like ethanol and ether, while being insoluble or only slightly soluble in water.[5][6][7] This suggests that its tosylhydrazone derivative will exhibit similar lipophilic characteristics. Furthermore, experimental procedures for the synthesis and reaction of various tosylhydrazones utilize a range of organic solvents, indicating the compatibility and likely solubility of this functional class in them.

Likely Solvents based on procedural evidence:

-

Alcohols: Methanol, Ethanol (used in synthesis and for washing)[8][9]

-

Ethers: Tetrahydrofuran (THF), Diethyl ether (used as reaction and extraction solvents)[8][10]

-

Halogenated Solvents: Dichloromethane (CH₂Cl₂) (used for extraction)[10]

-

Apolar Solvents: Hexane, Toluene (used for extraction and reaction media)[8][11]

-

Esters: Ethyl acetate (used for extraction)[10]

Experimental Protocols

Understanding the methods for synthesis and subsequent reactions provides context for solvent choice and handling procedures.

Tosylhydrazones are typically synthesized via a condensation reaction between a ketone or aldehyde and p-toluenesulfonylhydrazide.[9] The reaction for this compound follows this general pathway.

Materials:

-

1,3-Diphenylpropan-2-one (Dibenzyl Ketone)

-

p-Toluenesulfonylhydrazide

-

Solvent (e.g., Methanol or Ethanol)

-

Acid catalyst (optional, e.g., HCl)[9]

Procedure:

-

A solution or slurry of p-toluenesulfonylhydrazide is prepared in the chosen alcohol solvent (e.g., methanol) in an Erlenmeyer flask.[8]

-

1,3-Diphenylpropan-2-one is added to the mixture. An exothermic reaction may occur as the reactants dissolve.[8]

-

The mixture is swirled or stirred. The product, this compound, typically begins to crystallize from the solution within minutes.[8]

-

To maximize yield, the mixture is often cooled in an ice bath after a short period at room temperature.[8]

-

The crystalline product is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., methanol) to remove impurities, and dried.[8]

This protocol highlights that the product has limited solubility in cold methanol, which facilitates its isolation.

Key Reaction Pathway: The Shapiro Reaction

This compound is a common substrate for the Shapiro reaction, an elimination reaction that converts the tosylhydrazone into an alkene through a vinyllithium intermediate. This reaction requires a strong base, typically two equivalents of an organolithium reagent like butyllithium.

Below is a diagram illustrating the logical workflow of the Shapiro reaction starting from the tosylhydrazone.

Caption: Logical workflow of the Shapiro reaction.

This reaction demonstrates the need for a solvent that is compatible with strong organolithium bases, such as anhydrous ethers (e.g., THF, diethyl ether) or hydrocarbons (e.g., hexane). The tosylhydrazone must be soluble in this solvent system for the reaction to proceed efficiently.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-DIPHENYLACETONE P-TOLUENESULFONYLHYDRAZONE | 19816-88-7 [chemicalbook.com]

- 3. 1,3-Diphenylacetone p-tosylhydrazone - 1,3-Diphenyl-2-propanone p-tosylhydrazone [sigmaaldrich.com]

- 4. do.labnovo.com [do.labnovo.com]

- 5. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 10. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 1,3-Diphenylpropan-2-one Tosylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 1,3-diphenylpropan-2-one tosylhydrazone. This compound is a valuable reagent in organic synthesis, primarily utilized as a stable precursor for the in-situ generation of the corresponding diazo compound, 1,3-diphenyl-2-diazopropane. While tosylhydrazones are generally considered safer alternatives to handling diazo compounds directly, a thorough understanding of their potential hazards and proper handling techniques is crucial for ensuring laboratory safety.[1][2][3]

Compound Identification and Physical Properties

This compound is a crystalline solid. Key identification and physical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | 1,3-Diphenylacetone p-tosylhydrazone, Dibenzylketonetosylhydrazone | [4] |

| CAS Number | 19816-88-7 | [4] |

| Molecular Formula | C₂₂H₂₂N₂O₂S | [4] |

| Molecular Weight | 378.49 g/mol | [4] |

| Appearance | White to off-white or yellow crystalline powder | [4][5] |

| Melting Point | 186-187 °C | [4] |

| Solubility | Soluble in chloroform. Slightly soluble in water. | [4][5] |

Hazard Identification and Toxicity

GHS Hazard Statements (based on available data for related compounds):

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Note: These hazard statements are based on general information for similar compounds and should be treated as potential hazards in the absence of a specific SDS.

Toxicological Data:

Quantitative toxicological data for this compound is not available. However, diazo compounds, which can be generated from this tosylhydrazone, are known to be toxic.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat. For larger quantities, consider a chemical-resistant apron or coveralls. |

| Respiratory Protection | Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. |

Storage

| Storage Condition | Recommendation |

| General | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. |

| Temperature | Store at room temperature unless otherwise specified. |

Experimental Protocols and Safety Procedures

The primary use of this compound is as a precursor to its corresponding diazo compound. The following sections provide a general protocol for its synthesis and a detailed procedure for the in-situ generation of the diazo compound, emphasizing safety at each step.

Synthesis of this compound

This procedure is a general method for the synthesis of tosylhydrazones and should be adapted with appropriate stoichiometry for 1,3-diphenylpropan-2-one.

Materials:

-

1,3-Diphenyl-2-propanone

-

p-Toluenesulfonylhydrazide

-

Methanol (absolute)

Procedure:

-

In an Erlenmeyer flask, add p-toluenesulfonylhydrazide to absolute methanol to create a slurry.

-

While swirling the slurry, add 1,3-diphenyl-2-propanone. A mild exothermic reaction should occur, and the p-toluenesulfonylhydrazide will dissolve.

-

Continue to swirl the mixture. The this compound will begin to crystallize within a few minutes.

-

After approximately 15 minutes, cool the mixture in an ice bath to complete the crystallization.

-

Collect the product by vacuum filtration on a Büchner funnel.

-

Wash the collected crystals with a small amount of cold methanol.

-

Dry the product under vacuum.

Safety Precautions:

-

Perform the entire procedure in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

In-situ Generation and Reaction of 1,3-Diphenyl-2-diazopropane

This protocol describes the generation of the diazo compound from the tosylhydrazone salt and its subsequent use in a reaction. Caution: Diazo compounds are potentially explosive and toxic. All manipulations must be performed in a fume hood behind a safety shield. [6]

Materials:

-

This compound

-

Sodium methoxide solution (1.0 M in methanol) or powdered sodium hydroxide

-

Substrate for reaction with the diazo compound

-

Appropriate solvent for the reaction

Procedure:

-

In a round-bottomed flask, dissolve this compound in the chosen reaction solvent.

-

Cool the solution in an ice bath.

-

Slowly add the sodium methoxide solution or powdered sodium hydroxide to the stirred solution. The formation of the tosylhydrazone salt will occur.

-

Once the salt is formed, the diazo compound will be generated in-situ. The reaction mixture may develop a characteristic color (often red or yellow) indicating the presence of the diazo species.

-

Add the substrate for the desired reaction to the flask containing the in-situ generated diazo compound.

-

Allow the reaction to proceed at the appropriate temperature and for the required time.

-

Upon completion, the reaction must be carefully quenched.

Quenching Procedure:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride, to the reaction mixture to quench any unreacted diazo compound and the basic catalyst. Caution: The quenching process can be exothermic and may generate gas. Add the quenching agent dropwise with vigorous stirring.

-

Once the evolution of gas has ceased and the color of the diazo compound has disappeared, the reaction mixture can be worked up.

Diagrams and Visualizations

Experimental Workflow for Safe Handling

Caption: A generalized workflow for the safe handling and use of this compound.

In-situ Generation and Quenching Pathway

Caption: The chemical pathway from the tosylhydrazone to the in-situ generated diazo compound and subsequent reaction or quenching.

Chemical Incompatibility

To prevent hazardous reactions, this compound and the diazo compounds generated from it should not come into contact with the following classes of chemicals:

| Incompatible Chemical Class | Reason for Incompatibility |

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |

| Strong Acids | Can cause rapid decomposition and the uncontrolled release of nitrogen gas. |

| Strong Bases | Can initiate the formation of the diazo compound, which may be unstable. |

| Certain Metal Salts (e.g., copper, silver, mercury) | Can catalyze the decomposition of diazo compounds, potentially leading to explosive reactions.[7] |

Emergency Procedures

Spills

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Seek medical attention immediately.

Disposal Considerations

All waste containing this compound or its reaction byproducts should be considered hazardous waste. Dispose of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 4. 1,3-DIPHENYLACETONE P-TOLUENESULFONYLHYDRAZONE | 19816-88-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ehs.utk.edu [ehs.utk.edu]

An In-depth Technical Guide to the Stability and Storage of 1,3-Diphenylpropan-2-one Tosylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-diphenylpropan-2-one tosylhydrazone. Understanding the stability profile of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of pharmaceutical preparations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂N₂O₂S | [1] |

| Molecular Weight | 378.49 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 186-187 °C | [1] |

| Solubility | Chloroform: 25 mg/mL, clear, orange | |

| Storage Temperature | Sealed in dry, Room Temperature | [1] |

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, humidity, and light. While specific quantitative stability data for this particular compound is not extensively available in the public domain, general principles of tosylhydrazone stability can be applied.

Tosylhydrazones are generally crystalline solids with relatively high melting points, suggesting good thermal stability at ambient temperatures. The melting point of this compound is recorded at 186-187 °C, indicating it is stable at room temperature and moderately elevated temperatures.[1] However, like many organic molecules, prolonged exposure to high temperatures can lead to decomposition.

Exposure to light, particularly UV radiation, can be a source of degradation for many organic compounds. While specific photostability studies on this compound are not found in the literature, it is prudent to store the compound in light-resistant containers to minimize the risk of photochemical degradation. The precursor, 1,3-diphenyl-2-propanone, is noted to be sensitive to light.[3]

Recommended Storage Conditions

Based on the available information and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The high melting point suggests stability at ambient temperatures. |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., nitrogen or argon) | To minimize hydrolytic degradation. |

| Container | Tightly sealed, amber glass vial or other light-resistant container | To protect from moisture and light. |

| Location | A cool, dry, and dark place | To avoid thermal, hydrolytic, and photolytic degradation. |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following experimental protocols can serve as a starting point. These are generalized procedures and should be adapted based on the specific analytical methods available.

Accelerated stability testing exposes the compound to elevated stress conditions to predict its shelf life at normal storage conditions.[4]

Methodology:

-

Store samples of this compound in controlled environment chambers at elevated temperatures and humidity, for example, 40°C / 75% RH.[4]

-

Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples for purity and degradation products using a validated stability-indicating HPLC method.

-

Monitor for any changes in physical appearance.

This study assesses the compound's stability in aqueous environments at different pH values.

Methodology:

-

Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 7, and 9).

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

Collect aliquots at different time intervals.

-

Analyze the aliquots by HPLC to determine the rate of degradation.

This protocol evaluates the impact of light exposure on the stability of the compound.

Methodology:

-

Expose solid samples and solutions of this compound to a controlled light source (e.g., a xenon lamp providing an emission spectrum similar to daylight).

-

Simultaneously, keep control samples in the dark.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

-

Compare the purity and degradation profiles to assess the extent of photodegradation.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

Caption: Factors influencing the stability of this compound.

Logical Workflow for Stability Assessment

The diagram below outlines a logical workflow for assessing the stability of this compound.

Caption: Workflow for stability assessment of a chemical compound.

Disclaimer: This document is intended for informational purposes only. The stability of a chemical compound can be influenced by various factors, including the purity of the material and the specific conditions of storage and handling. It is recommended to perform specific stability studies for critical applications.

References

An In-Depth Technical Guide to 1,3-Diphenylpropan-2-one Tosylhydrazone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diphenylpropan-2-one tosylhydrazone, a key intermediate in organic synthesis. The document covers its historical context, detailed experimental protocols for its synthesis and primary reactions, and a summary of its physicochemical and spectroscopic data. This guide is intended to be a valuable resource for researchers in organic chemistry and drug development, offering both foundational knowledge and practical application details.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the development of the Shapiro reaction, a powerful method for the conversion of ketones and aldehydes into alkenes. Discovered in 1967 by Robert H. Shapiro, this reaction utilizes a tosylhydrazone derivative and a strong base to generate a vinyllithium intermediate, which can then be protonated to form an alkene or reacted with other electrophiles.[1][2] While the exact first synthesis of this compound is not definitively documented in readily available literature, its emergence as a useful substrate coincided with the exploration and application of the then-newly discovered Shapiro reaction. Tosylhydrazones, being stable and crystalline solids, proved to be excellent precursors for the in-situ generation of diazo compounds and subsequent reactive intermediates.[3]

Physicochemical and Spectroscopic Data

This compound, also known as 1,3-diphenylacetone p-tosylhydrazone, is a white to off-white crystalline solid. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₂N₂O₂S | [4] |

| Molecular Weight | 378.49 g/mol | [4][5] |

| CAS Number | 19816-88-7 | [5] |

| Melting Point | 186-187 °C | [4] |

| Solubility | Soluble in chloroform | [4] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.5 (s, 1H), 7.74 (d, 2H), 7.43 (d, 2H), 7.29 (m, 4H), 7.24 (m, 2H), 7.17 (m, 4H), 3.75 (s, 2H), 3.65 (s, 2H), 2.38 (s, 3H) | Inferred from similar structures and general knowledge |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 155.2, 143.5, 138.1, 135.8, 129.7 (2C), 129.3 (4C), 128.6 (4C), 128.1 (2C), 126.5, 36.4, 35.8, 21.1 | Inferred from similar structures and general knowledge |

| IR (KBr) ν (cm⁻¹) | ~3220 (N-H), ~3060, 3030 (C-H, aromatic), ~2920, 2850 (C-H, aliphatic), ~1600 (C=N), ~1340, 1160 (S=O) | Inferred from similar structures and general knowledge |

| Mass Spectrum (m/z) | 378 (M+), 223, 194, 115, 91 | Inferred from spectral database information |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of tosylhydrazones.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,3-Diphenylpropan-2-one (1 equivalent)

-

p-Toluenesulfonylhydrazide (1.05 equivalents)

-

Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenylpropan-2-one in a minimal amount of warm methanol.

-

To this solution, add a solution of p-toluenesulfonylhydrazide (1.05 equivalents) in methanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.

Shapiro Reaction of this compound

This protocol describes the conversion of this compound to 1,3-diphenylpropene via the Shapiro reaction.[1][2]

Reaction Scheme:

Caption: Shapiro Reaction of the title compound to yield 1,3-diphenylpropene.

Materials:

-

This compound (1 equivalent)

-

n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equivalents) to the stirred solution via a syringe. A color change to deep orange or red is typically observed, indicating the formation of the dianion.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C. Vigorous evolution of nitrogen gas should be observed.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour to ensure complete reaction.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of distilled water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1,3-diphenylpropene can be purified by column chromatography on silica gel.

Reaction Mechanisms and Pathways

Formation of this compound

The formation of the tosylhydrazone is a condensation reaction between the ketone and p-toluenesulfonylhydrazide. The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Caption: Workflow for the formation of the tosylhydrazone.

Mechanism of the Shapiro Reaction

The Shapiro reaction proceeds through a well-defined mechanistic pathway involving a dianion intermediate.[1][6]

-

Double Deprotonation: The first equivalent of the strong base (n-BuLi) deprotonates the more acidic N-H proton of the tosylhydrazone. The second equivalent of base then abstracts a proton from the α-carbon, forming a dianion.

-

Elimination of Tosylsulfinate: The dianion undergoes elimination of the stable p-toluenesulfinate anion.

-

Loss of Nitrogen: The resulting diazo intermediate is unstable and rapidly loses a molecule of nitrogen gas.

-

Formation of Vinyllithium: This loss of nitrogen generates a vinyllithium species.

-

Protonation: The vinyllithium intermediate is then quenched with a proton source, such as water, to yield the final alkene product.

Caption: Signaling pathway of the Shapiro reaction.

Conclusion

This compound serves as a valuable and versatile precursor in organic synthesis, primarily for the generation of alkenes through the Shapiro reaction. Its stability and ease of preparation make it an important tool for the construction of complex molecular architectures. This guide provides the essential information for researchers to understand and effectively utilize this compound in their synthetic endeavors. The detailed protocols and mechanistic insights are intended to facilitate its application in both academic research and industrial drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,3-DIPHENYLACETONE P-TOLUENESULFONYLHYDRAZONE | 19816-88-7 [chemicalbook.com]

- 5. 1,3-Diphenylacetone p-tosylhydrazone - 1,3-Diphenyl-2-propanone p-tosylhydrazone [sigmaaldrich.com]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

An In-depth Technical Guide to the Core Reactions of 1,3-Diphenylpropan-2-one Tosylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropan-2-one tosylhydrazone is a versatile organic compound that serves as a key precursor in a variety of fundamental chemical transformations. Its strategic importance lies in its ability to generate reactive intermediates, namely vinyllithium species, diazo compounds, and carbenes, under specific reaction conditions. These intermediates are pivotal in the construction of complex molecular architectures, making this tosylhydrazone a valuable tool in synthetic organic chemistry, with applications extending to materials science and drug development.

This technical guide provides a comprehensive overview of the core reactions involving this compound. It details the experimental protocols for its primary transformations—the Shapiro and Bamford-Stevens reactions—and explores the subsequent reactivity of the generated intermediates in cycloaddition and insertion reactions. All quantitative data is summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying chemical principles.

Synthesis of this compound

The foundational step for exploring the reactivity of this compound is its synthesis from the parent ketone, 1,3-diphenylpropan-2-one. This is typically achieved through a condensation reaction with p-toluenesulfonylhydrazide.[1]

Experimental Protocol: Synthesis of this compound

A solution of 1,3-diphenylpropan-2-one and a slight molar excess of p-toluenesulfonylhydrazide in a suitable solvent such as methanol or ethanol is heated to reflux.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, this compound, typically crystallizes out of the solution. The solid product is then collected by filtration, washed with a cold solvent, and dried.[1] For reactions sensitive to impurities, further purification can be achieved by recrystallization.

Table 1: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | Data not explicitly found in search results for the complete molecule. General tosylhydrazone protons appear around 10.5 ppm (NH), with aromatic and aliphatic protons in their expected regions. |

| ¹³C NMR | Data not explicitly found in search results. |

Core Reactions and Mechanisms

The two principal reactions of this compound are the Shapiro reaction and the Bamford-Stevens reaction. The choice of base and solvent system dictates which of these pathways is followed, leading to different reactive intermediates and, consequently, different products.

The Shapiro Reaction: Formation of a Vinyllithium Intermediate

The Shapiro reaction involves the treatment of a tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium or methyllithium, in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[2][3][4] This reaction proceeds through a dianion intermediate, which then eliminates the tosyl group and nitrogen gas to form a vinyllithium species.[2] This vinyllithium intermediate can then be quenched with an electrophile, most commonly a proton source like water, to yield an alkene.[3] In the case of this compound, the expected alkene product is 1,2-diphenyl-1-propene.

To a solution of this compound in anhydrous THF, cooled to -78 °C under an inert atmosphere, is added a solution of at least two equivalents of methyllithium or n-butyllithium dropwise. The reaction mixture is typically stirred at this temperature for a period before being allowed to warm to room temperature, during which nitrogen evolution is observed.[5] The reaction is then quenched by the addition of water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields 1,2-diphenyl-1-propene.

Table 2: Shapiro Reaction of this compound - Representative Data

| Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| MeLi | TMEDA | Not Specified | Not Specified | Dihydrobarrelene derivative | 71 | |

| n-BuLi | TMEDA | Not Specified | Not Specified | Cyclic alkene | 82 |

Note: Specific quantitative data for the Shapiro reaction of this compound was not found in the search results. The data presented is for analogous systems to illustrate typical conditions and yields.

The Bamford-Stevens Reaction: Generation of Diazo and Carbene Intermediates

The Bamford-Stevens reaction occurs when a tosylhydrazone is treated with a strong base, such as sodium methoxide or sodium hydride, in a protic solvent like ethylene glycol or an aprotic solvent like diglyme, often at elevated temperatures.[6] The reaction proceeds through the formation of a diazoalkane intermediate, which can sometimes be isolated.[7][8] This diazo compound can then lose nitrogen gas to form a carbene. The fate of the carbene depends on the reaction conditions. In protic solvents, it can be protonated to form a carbocation, which then eliminates a proton to give the more substituted (thermodynamically favored) alkene.[2] In aprotic solvents, the carbene can undergo rearrangements or insertion reactions. For this compound, the initial product is 1,3-diphenyl-2-diazopropane, which then forms the corresponding carbene.

The sodium salt of this compound is prepared by treating the tosylhydrazone with one equivalent of sodium methoxide in methanol, followed by removal of the solvent.[9] The salt is then heated under vacuum (vacuum pyrolysis) or in a high-boiling solvent such as ethylene glycol.[1][9] The volatile diazo compound, if desired, can be collected in a cold trap.[9] Alternatively, the reaction can be carried out in a single pot where the diazo compound is generated and reacts in situ. The resulting alkene products are then isolated and purified.

Table 3: Bamford-Stevens Reaction - General Conditions and Expected Products

| Base | Solvent | Temperature | Intermediate(s) | Potential Product(s) |

| NaOMe | Ethylene Glycol | High | Diazoalkane, Carbocation | 1,2-Diphenyl-1-propene (major) |

| NaH | Diglyme | High | Diazoalkane, Carbene | Rearrangement/Insertion Products |

Note: Specific quantitative yields for the Bamford-Stevens reaction of this compound were not found in the search results.

Subsequent Reactions of Intermediates

The diazo and carbene intermediates generated from the Bamford-Stevens reaction of this compound can participate in a variety of synthetically useful transformations.

1,3-Dipolar Cycloaddition of 1,3-Diphenyl-2-diazopropane

Diazo compounds are classic 1,3-dipoles and can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as electron-deficient alkenes and alkynes, to form five-membered heterocyclic rings.[10] For example, the reaction of 1,3-diphenyl-2-diazopropane with an alkyne like dimethyl acetylenedicarboxylate (DMAD) would be expected to yield a pyrazole derivative.

References

- 1. youtube.com [youtube.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Shapiro Reaction [organic-chemistry.org]

- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Bamford Stevens (Reaction) [quimicaorganica.org]

- 7. Bamford-Stevens Reaction [organic-chemistry.org]

- 8. 1,2-Diphenylpropene | C15H14 | CID 1549166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Bamford-Stevens Reaction of 1,3-Diphenylpropan-2-one Tosylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bamford-Stevens reaction is a versatile and powerful method in organic synthesis for the conversion of ketones and aldehydes into alkenes through the base-mediated decomposition of their corresponding tosylhydrazones.[1][2][3] This reaction proceeds via the formation of a diazo intermediate, which then eliminates nitrogen to generate a carbene or a carbocation, depending on the solvent system employed.[3][4] The choice of a protic or aprotic solvent significantly influences the reaction mechanism and, consequently, the stereochemical outcome of the resulting alkene.[1][4] In protic solvents, the reaction tends to proceed through a carbocationic intermediate, leading to a mixture of (E)- and (Z)-alkenes.[1] Conversely, in aprotic solvents, the reaction favors a carbene intermediate, which can lead to a higher selectivity for the (Z)-alkene.[1]

This document provides detailed application notes and protocols for the Bamford-Stevens reaction of 1,3-diphenylpropan-2-one tosylhydrazone, a substrate that yields 1,3-diphenylpropene, a valuable structural motif in medicinal chemistry and materials science.

Reaction Mechanism and Stereochemistry

The Bamford-Stevens reaction of this compound initiates with the deprotonation of the tosylhydrazone by a strong base to form a diazo compound.[4] The subsequent pathway is dictated by the solvent:

-

In protic solvents (e.g., ethylene glycol): The diazo intermediate is protonated to form a diazonium ion, which then loses nitrogen gas to generate a secondary carbocation. This carbocation can then undergo deprotonation to yield a mixture of cis- and trans-1,3-diphenylpropene.[4]

-

In aprotic solvents (e.g., diglyme): The diazo compound directly loses nitrogen to form a carbene intermediate. This carbene can then undergo a 1,2-hydride shift to produce the alkene. This pathway often exhibits greater stereoselectivity.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the tosylhydrazone starting material from 1,3-diphenylpropan-2-one.

Materials:

-

1,3-Diphenylpropan-2-one

-

p-Toluenesulfonylhydrazide

-

Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 1,3-diphenylpropan-2-one (1 equivalent) in a minimal amount of warm methanol.

-

Add p-toluenesulfonylhydrazide (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product.

-

Collect the crystalline tosylhydrazone by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

Protocol 2: Bamford-Stevens Reaction in a Protic Solvent (Ethylene Glycol)

This protocol is expected to yield a mixture of cis- and trans-1,3-diphenylpropene.

Materials:

-

This compound

-

Sodium metal

-

Ethylene glycol (anhydrous)

-

Hexane or Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Sodium hydroxide solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (2.2 equivalents) in anhydrous ethylene glycol with gentle heating to form sodium glycolate.

-

Add this compound (1 equivalent) to the solution of sodium glycolate.

-

Heat the reaction mixture with vigorous stirring to 140-160 °C for 1-2 hours. The color of the reaction mixture may change, and gas evolution (nitrogen) will be observed.

-

Cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with hexane or ether (3 x 50 mL).

-

Combine the organic extracts and wash with 5% sodium hydroxide solution, followed by saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography on silica gel to separate the cis- and trans-isomers of 1,3-diphenylpropene.

Protocol 3: Bamford-Stevens Reaction via Pyrolysis of the Sodium Salt (Aprotic Conditions)

This protocol involves the preparation and subsequent thermal decomposition of the sodium salt of the tosylhydrazone and may favor the formation of one isomer.

Materials:

-

This compound

-

Sodium methoxide

-

Methanol (anhydrous)

-

Vacuum distillation apparatus

-

Oil bath

-

Dry ice-acetone cold trap

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.1 equivalents) to the tosylhydrazone solution.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain the dry sodium salt of the tosylhydrazone.

-

Assemble a vacuum distillation apparatus with the flask containing the sodium salt.

-

Heat the flask in an oil bath under high vacuum. The temperature required for pyrolysis will need to be determined empirically but is typically in the range of 150-250 °C.

-

The product, 1,3-diphenylpropene, will distill and can be collected in a receiving flask cooled in a dry ice-acetone bath.